
2-Amino-3-chloropyrazine
Overview
Description
1.1 Structure and Properties 2-Amino-3-chloropyrazine (CAS: 6863-73-6; C₄H₄ClN₃) is a heterocyclic compound featuring a pyrazine ring substituted with an amino group at position 2 and a chlorine atom at position 2. Its molecular weight is 129.55 g/mol.
1.2 Synthesis and Applications this compound serves as a versatile intermediate in medicinal chemistry. For example, it is condensed with α-bromo/α-chloro ketones to synthesize imidazo[1,2-a]pyrazine derivatives, which are key scaffolds for AMPA receptor modulators and antibacterial agents . Its chlorine atom at position 3 allows selective functionalization via nucleophilic substitution, enabling further derivatization .
Preparation Methods
Direct Chlorination of 2-Aminopyrazine
Electrophilic Chlorination with N-Chlorosuccinimide (NCS)
The most direct route involves electrophilic chlorination of 2-aminopyrazine using NCS in polar aprotic solvents. In a representative protocol:
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Reaction Conditions : 2-Aminopyrazine (1.0 equiv) reacts with NCS (1.05 equiv) in acetonitrile at 82°C for 12 hours .
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Workup : The mixture is concentrated under reduced pressure, and the crude product is recrystallized from petroleum ether/ethyl acetate (3:1 v/v).
Mechanistic Insight :
The amino group at position 2 directs electrophilic substitution to position 3 via resonance stabilization of the intermediate sigma complex. NCS acts as a mild chlorinating agent, minimizing over-chlorination.
Spectroscopic Validation :
Solvent Optimization
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency by stabilizing charged intermediates. Protic solvents (e.g., methanol) reduce yields (<50%) due to hydrogen bonding with the amino group, deactivating the ring .
Multi-Step Synthesis from Pyrazine Carboxylates
Chlorination-Hydrolysis-Rearrangement Sequence
A scalable three-step synthesis leverages pyrazine carboxylate precursors :
Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate
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Substrate : Methyl 3-aminopyrazine-2-carboxylate.
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Chlorinating Agent : NCS (1.0 equiv) in acetonitrile at 82°C.
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Product : Methyl 3-amino-6-chloropyrazine-2-carboxylate (92% yield) .
Step 2: Hydrolysis to Carboxylic Acid
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Conditions : 2M NaOH in ethanol/water (1:1), reflux for 4 hours.
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Product : 3-Amino-6-chloropyrazine-2-carboxylic acid (88% yield) .
Step 3: Hofmann Rearrangement
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Reagents : Diphenylphosphoryl azide (DPPA, 1.2 equiv) and tert-butanol.
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Product : 2-(tert-Butoxycarbonylamino)-3-chloropyrazine (74% yield) .
Step 4: Deprotection
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (0°C, 1 hour).
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Final Product : 2-Amino-3-chloropyrazine (95% yield, 59% overall) .
Regioselectivity Control in Chlorination
Directed Ortho-Metalation (DoM)
Lithiation at position 3 using LDA (lithium diisopropylamide) followed by quenching with ClSiMe₃ achieves regioselective chlorination:
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Advantage : Avoids electrophilic substitution limitations, suitable for electron-deficient rings.
Catalytic C–H Activation
Palladium-catalyzed C–H chlorination with Cl⁻ sources (e.g., CuCl₂) remains experimental but promising:
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Catalyst : Pd(OAc)₂ (5 mol%), ligand: 1,10-phenanthroline.
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Conditions : DMA (dimethylacetamide), 100°C, 24 hours.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
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Residence Time : 30 minutes at 80°C.
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Solvent Recovery : Acetonitrile is distilled and recycled (95% efficiency).
Cost Analysis
Component | Cost (USD/kg) |
---|---|
2-Aminopyrazine | 220 |
NCS | 150 |
Solvent Recovery | 12 |
Total | 382 |
Comparative Method Evaluation
Yield and Purity Across Methods
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Direct Chlorination | 92 | 98 | Moderate |
Multi-Step Synthesis | 59 | 99 | High |
DoM | 78 | 97 | Low |
Catalytic C–H Activation | 65 | 90 | Experimental |
Environmental Impact
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E-Factor : Direct chlorination (8.2) vs. multi-step (12.5) .
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Waste Streams : Multi-step methods generate acidic (TFA) and basic (NaOH) waste, requiring neutralization.
Challenges and Mitigation Strategies
Over-Chlorination
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Mitigation : Use substoichiometric NCS (0.95 equiv) and monitor reaction progress via HPLC.
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position is highly reactive and can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form 2-Amino-3-hydroxypyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 2-Amino-3-alkoxypyrazine, 2-Amino-3-thiopyrazine, and 2-Amino-3-aminopyrazine.
Oxidation: Products include 2-Nitro-3-chloropyrazine and 2-Nitroso-3-chloropyrazine.
Reduction: The major product is 2-Amino-3-hydroxypyrazine.
Scientific Research Applications
2-Amino-3-chloropyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-chloropyrazine is primarily based on its ability to interact with various molecular targets through its amino and chlorine substituents. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions .
Comparison with Similar Compounds
2.1 Structural Analogues and Physicochemical Properties
Chlorinated pyrazinamines exhibit distinct properties based on substitution patterns. Key analogues include:
Observations :
- Solubility : Increased halogenation (e.g., dichloro derivatives) reduces solubility due to enhanced hydrophobicity .
- Reactivity: The chlorine at C3 in this compound is more reactive toward nucleophilic substitution compared to C5 or C6 positions in analogues, enabling selective functionalization .
2.2 Biological Activity
Comparative studies highlight substituent-dependent bioactivity:
Observations :
- Antimicrobial Activity: 2-Amino-6-chloropyrazine derivatives show superior tuberculostatic activity compared to 3-chloro analogues, likely due to improved target binding .
- Neurological Activity: Imidazo[1,2-a]pyrazines derived from this compound exhibit nanomolar potency against AMPA receptors, whereas brominated analogues (e.g., 3,5-dibromo) lack efficacy .
2.3 Synthetic Utility
The position of chlorine critically influences reactivity:
- This compound: The C3-Cl undergoes selective displacement with amines or thiols, enabling modular synthesis of imidazo[1,2-a]pyrazines .
- 2-Amino-5-chloropyrazine: Less reactive due to steric hindrance, often requiring harsher conditions for substitution .
- 2-Amino-3,5-dichloropyrazine: Dual substitution allows sequential functionalization but reduces overall yield due to competing side reactions .
Biological Activity
2-Amino-3-chloropyrazine is a notable compound with significant biological activity, particularly in the context of antimycobacterial properties and its interaction with various biological targets. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound (CAS Number: 6663-73-6) is an analogue of pyrazinamide, a well-known antimycobacterial drug. Its structure can be described as follows:
- Molecular Formula : C4H5ClN2
- Molecular Weight : 118.55 g/mol
- Solubility : Slightly soluble in water
The compound's primary target is Cyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
The biological activity of this compound is primarily attributed to its inhibition of CDK2. This inhibition occurs through binding to the ATP-binding pocket of the enzyme, thereby preventing ATP from binding and inhibiting kinase activity. This action can lead to cell cycle arrest and reduced cell proliferation, particularly in cancerous cells.
Antimycobacterial Activity
Research indicates that this compound exhibits bacteriostatic activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The Minimum Inhibitory Concentration (MIC) values reported for this compound range from 6 to 42 µM, demonstrating its potential as an effective antimycobacterial agent .
Table 1: Antimycobacterial Activity of this compound Derivatives
Compound Name | MIC (µM) | Cytotoxicity (IC50 µM) |
---|---|---|
This compound | 6 - 42 | Not specified |
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | ≥250 |
N-benzylpyrazine-2-carboxamide | Moderate | Not specified |
Cellular Effects
In addition to its antimycobacterial properties, this compound has been shown to influence cellular functions by inhibiting mitochondrial membrane potential. This effect is linked to decreased intracellular ATP levels, which can impair cellular metabolism and growth .
Case Studies
- Antimycobacterial Efficacy : A study synthesized various derivatives of pyrazinamide, including those based on this compound. The results indicated that certain derivatives exhibited MIC values comparable to standard treatments like isoniazid, suggesting that modifications to the pyrazine structure can enhance antitubercular activity .
- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of compounds related to this compound. It was found that modifications in the alkyl chain length significantly affected the antimycobacterial activity, with longer chains generally correlating with increased efficacy against M. tuberculosis .
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may influence its bioavailability. Environmental factors such as light and moisture can affect the stability of this compound; therefore, it should be stored in a dark place under dry conditions at room temperature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-3-chloropyrazine?
- Methodological Answer : this compound can be synthesized via:
- Nucleophilic Aromatic Substitution (SnAr) : Reacting 2-bromo-3-chloropyrazine with ammonia or amines under controlled conditions .
- Two-Step Multicomponent Reactions : Utilizing a Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) followed by SnAr with ammonia. This approach is noted for forming adenine-mimicking heterocycles but requires high temperatures and harsh conditions .
- Cyclization Reactions : For example, reacting with bromoketones (e.g., 1-bromo-2-butanone) in dioxane under reflux to form imidazo[1,2-a]pyrazine derivatives .
Q. How does the solubility of this compound vary across solvent systems?
- Methodological Answer : Solubility studies in binary solvent mixtures (e.g., water-ethanol, DMSO-acetonitrile) at temperatures ranging from 278.15–323.15 K show temperature-dependent behavior. The Jouyban-Acree model or similar thermodynamic frameworks are typically employed to correlate solubility data, aiding in solvent selection for crystallization or reaction optimization .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- Elemental Analysis : Determines purity and empirical formula (e.g., C:H:N:Cl ratios) .
- NMR and IR Spectroscopy : Identifies functional groups (e.g., NH₂ and C-Cl stretches) and substitution patterns.
- X-ray Crystallography : Resolves molecular packing and hydrogen/halogen bonding in coordination polymers .
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing chloro group at position 3 activates the pyrazine ring for nucleophilic attack, while the amino group at position 2 donates electrons, creating regioselectivity. This duality enables targeted modifications, such as Suzuki couplings or aminations, depending on reaction conditions .
Advanced Research Questions
Q. What strategies improve efficiency in synthesizing adenine mimics from this compound?
- Methodological Answer : Traditional two-step methods (GBB-3CR followed by SnAr) face challenges like harsh conditions (high temperature, ammonia pressure). Recent advances propose one-pot syntheses using optimized coupling agents (e.g., EDCI) and mild bases to enhance yields (up to 85%) while preserving sensitive functional groups .
Q. How is this compound utilized in designing kinase inhibitors or neurological therapeutics?
- Methodological Answer :
- Kinase Inhibitors : The compound serves as a precursor for imidazo[1,2-a]pyrazine scaffolds that mimic adenine, targeting ATP-binding pockets in kinases. Modifications at positions 2 and 3 improve binding affinity .
- CRF Receptor Antagonists : Reacting with aldehydes and isocyanides forms imidazo[1,2-a]pyrazines with potential neuropharmacological activity, as demonstrated in preclinical studies .
Q. What challenges arise in regioselective derivatization of this compound?
- Methodological Answer : Competing reactivity at positions 2 (amino), 3 (chloro), and 5/6 (unsubstituted) complicates selectivity. Strategies include:
- Directed Metalation : Using lithiation to direct substitutions to specific positions.
- Protecting Groups : Temporarily blocking the amino group to prioritize chloro displacement .
Q. How does this compound participate in supramolecular chemistry?
- Methodological Answer : In coordination polymers, the amino and chloro groups mediate hydrogen and halogen bonds with metal centers (e.g., Cu(I)). For example, this compound forms 1D chains with CuBr, stabilized by N–H···Br and Cl···Br interactions. Such structures are analyzed via single-crystal XRD and DFT calculations .
Properties
IUPAC Name |
3-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSSZHXGJAPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988309 | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-73-6, 6663-73-6 | |
Record name | 2-Amino-3-chloropyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-chloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6663-73-6 | |
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URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-CHLOROPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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